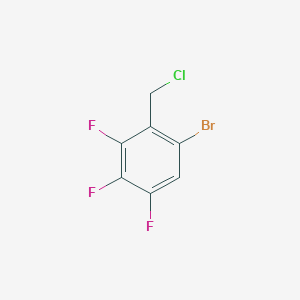

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

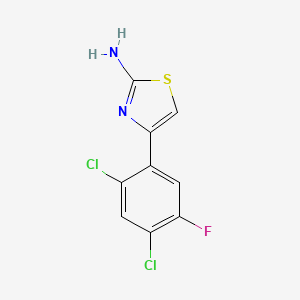

“1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” is a chemical compound with the molecular formula C7H6BrCl . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, and another hydrogen atom is replaced by a chloromethyl group .

Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene” include a density of 1.5±0.1 g/cm3, a boiling point of 240.2±15.0 °C at 760 mmHg, and a flash point of 109.4±10.5 °C . It also has a molar refractivity of 43.7±0.3 cm3 .

Scientific Research Applications

Synthesis and Polymer Chemistry

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene and its derivatives serve as crucial intermediates in the synthesis of various compounds. The compound undergoes selective defluorination and azidation reactions to form triazides. These triazides are considered valuable for their potential use as photoactive cross-linking reagents in polymer chemistry. They also serve as starting compounds in organic synthesis and the photochemical preparation of new organic magnetic materials (Chapyshev & Chernyak, 2013).

Organometallic Chemistry

The compound demonstrates its versatility in organometallic chemistry. It is used as a substrate for functionalization reactions, where bromine is introduced into various positions of the molecule. This functionalization is achieved by employing novel organometallic recipes like deprotonation-triggered halogen migrations and site-discriminating competitive halogen-metal permutations (Heiss & Schlosser, 2003).

Material Science and Liquid Crystal Production

Derivatives of 1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene are used in the synthesis of compounds that have applications in material science, particularly in the production of liquid crystals. These compounds, when introduced into the basic formula of liquid crystals, can significantly improve birefringence (Δn) and reduce the threshold voltage (Vth), enhancing the performance of liquid crystal displays (Hang De-y, 2013).

Catalysis and Organic Transformations

This compound is also pivotal in various organic transformations. For instance, it is used in bromination reactions of aromatic compounds, serving as an intermediate in the synthesis of biologically active peptides and fluorescent reagents. The continuous-flow system developed for the synthesis of derivatives like 2,4,5-trifluorobromobenzene showcases its efficiency and ease of handling, allowing for the rapid synthesis of these compounds in high yields (Deng et al., 2016).

properties

IUPAC Name |

1-bromo-2-(chloromethyl)-3,4,5-trifluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-1-5(10)7(12)6(11)3(4)2-9/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUROJDBDNJGEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)CCl)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethyl)-3,4,5-trifluorobenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428800.png)

![(Z)-methyl 2-(2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2428805.png)

![2-ethyl-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2428806.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2428808.png)

![5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-2-methylisoquinolin-1-one](/img/structure/B2428810.png)

![(2-bromophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2428812.png)